molecular formula C28H36N2O5 B562681 (2R,3'S) Benazepril tert-Butyl Ester-d5 CAS No. 1356841-36-5

(2R,3'S) Benazepril tert-Butyl Ester-d5

Cat. No. B562681
CAS RN: 1356841-36-5
M. Wt: 485.636
InChI Key: QNLLWVSHZXSUNF-CPHFMIRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3'S) Benazepril tert-Butyl Ester-d5, commonly referred to as (2R,3'S)-benazepril-d5, is an important synthetic compound used in research and development. It is an ester derivative of the drug benazepril, a commonly used angiotensin-converting-enzyme (ACE) inhibitor. The “d5” suffix indicates that the compound contains deuterium, a stable isotope of hydrogen. This compound is used in research to study the biochemical and physiological effects of ACE inhibitors, as well as their mechanisms of action.

Scientific Research Applications

ACE Inhibitors and Cardiovascular Research

Benazepril is a nonsulfhydryl ACE inhibitor prodrug, converted in vivo to its active form, benazeprilat. Clinical studies indicate that Benazepril effectively decreases blood pressure in patients with mild to moderately severe hypertension. It has shown equivalent or better efficacy compared to other antihypertensives like captopril and enalapril in clinical trials. Its combination with hydrochlorothiazide or nifedipine has achieved greater blood pressure lowering, suitable for patients with severe hypertension. Moreover, Benazepril has been reported to have beneficial effects on cardiac function indices, improving clinical symptoms and exercise capacity in congestive heart failure patients. The tolerability of Benazepril in trials has been very good, with an incidence of adverse effects similar to placebo recipients, making it an effective alternative in hypertension management and potentially in congestive heart failure (Balfour & Goa, 1991).

Mechanism of Action

properties

IUPAC Name

ethyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23+/m0/s1/i6D,7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLWVSHZXSUNF-CPHFMIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747078
Record name Ethyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356841-36-5
Record name Ethyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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